N6-Dimethyldeoxyadenosine

概要

説明

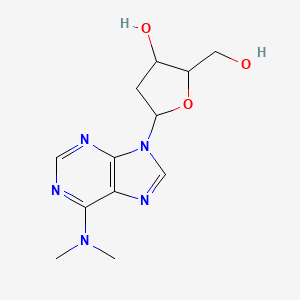

N6-Dimethyldeoxyadenosine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is a derivative of deoxyadenosine, where two methyl groups are attached to the nitrogen at the sixth position of the adenine ring. It plays a significant role in various biological processes, including DNA synthesis inhibition and apoptosis induction .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N6-Dimethyldeoxyadenosine typically involves the methylation of deoxyadenosine. One common method is the use of methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The compound is then tested for its biological activity and stored under controlled conditions to maintain its stability .

化学反応の分析

Types of Reactions

N6-Dimethyldeoxyadenosine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the methyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.

Substitution: Hydroxide ions (OH-) in aqueous solution at elevated temperatures.

Major Products

Oxidation: Formation of N6-hydroxymethyldeoxyadenosine.

Reduction: Formation of deoxyadenosine.

Substitution: Formation of N6-substituted deoxyadenosine derivatives.

科学的研究の応用

Epigenetic Regulation

Recent studies have identified 6mA as a crucial epigenetic marker involved in regulating transcriptional activity. In Chlamydomonas reinhardtii, 6mA marks over 14,000 genes, indicating its potential role in active transcription start sites (TSS) and suggesting a correlation with gene expression levels . The presence of 6mA at TSS has been linked to enhanced transcriptional activity, making it a vital player in gene regulation.

DNA Repair and Replication

Research indicates that 6mA plays a protective role in DNA integrity. In prokaryotes like Escherichia coli, 6mA is involved in recognizing exogenous DNA and protecting endogenous DNA from restriction endonuclease cleavage . This function is critical for maintaining genomic stability during replication and repair processes.

Response to Environmental Stress

In plants, 6mA has been shown to regulate adaptation to abiotic stresses. For instance, studies on Arabidopsis thaliana and rice reveal that levels of 6mA increase under cold stress, correlating with enhanced gene expression related to stress response pathways . This suggests that 6mA may serve as a molecular signal for plants to adapt to changing environmental conditions.

Cancer Research

The differentiation of mammalian tumor cells has been linked to the application of nucleosides like N6-methyldeoxyadenosine . Research shows that treatment with this compound can induce differentiation in cancer cells, highlighting its potential therapeutic applications in oncology.

Methodologies for Studying N6-Dimethyldeoxyadenosine

Several advanced methodologies have been developed to study 6mA:

- Antibody-based Detection : Antibodies specific to 6mA allow for the enrichment and detection of methylated DNA through techniques such as dot blotting and immunoprecipitation .

- High-Resolution Sequencing : Techniques like DR-6mA-seq enable base-resolution mapping of 6mA across genomes, providing insights into its distribution and functional implications .

- Quantitative PCR : This method helps quantify the levels of 6mA at specific genomic sites, aiding in the understanding of its role in gene regulation .

Case Studies

| Study | Organism | Key Findings |

|---|---|---|

| PMC4763336 | Chlamydomonas reinhardtii | Identified 6mA at TSS of over 14,000 genes; associated with active transcription. |

| OUP Academic | Mammals | Discussed the role of 6mA in DNA replication initiation and mismatch repair; suggested conservation of functions from prokaryotes to eukaryotes. |

| MDPI | Arabidopsis thaliana | Increased levels of 6mA under cold stress correlated with enhanced gene expression related to stress response. |

作用機序

N6-Dimethyldeoxyadenosine exerts its effects primarily through the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination and subsequent apoptosis of the cancer cells. It targets specific enzymes involved in DNA synthesis, such as DNA polymerase, and disrupts the normal replication process .

類似化合物との比較

Similar Compounds

N6-Methyldeoxyadenosine: A single methyl group attached to the nitrogen at the sixth position of the adenine ring.

1,N6-Dimethyladenosine: Dual methylation at the first and sixth positions of the adenine ring.

Uniqueness

N6-Dimethyldeoxyadenosine is unique due to its dual methylation at the sixth position, which enhances its antitumor activity compared to other nucleoside analogs. This structural modification allows for more effective inhibition of DNA synthesis and induction of apoptosis in cancer cells .

生物活性

N6-Dimethyldeoxyadenosine, commonly referred to as N6-Me-dAdo, is a significant nucleoside derivative that plays a crucial role in various biological processes, particularly in gene regulation and DNA methylation. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in gene expression, and its potential applications in biotechnology and medicine.

This compound is primarily involved in the methylation of adenine residues within DNA. This modification is known as N6-methyl-2'-deoxyadenosine (m6dA) and has been observed across various organisms, from prokaryotes to eukaryotes. The presence of m6dA is associated with active transcription start sites (TSS) and plays a role in regulating gene expression.

- Gene Expression Regulation : Studies have shown that m6dA marks are enriched around TSS and correlate positively with actively expressed genes. For instance, in Chlamydomonas reinhardtii, m6dA was found to mark over 14,000 genes, indicating its significant role in transcriptional regulation .

- Impact on DNA Repair : this compound has also been implicated in DNA repair mechanisms. Its presence can influence the recruitment of repair proteins to sites of damage, thereby enhancing genomic stability .

- Response to Environmental Stress : Recent research indicates that m6dA levels increase in response to environmental stressors such as cold temperatures. This suggests a regulatory role for m6dA in stress-related gene expression .

Case Study 1: Fear Extinction Learning

In a study examining the role of N6-methylation in fear extinction learning, researchers found that the enzyme responsible for adding methyl groups to adenine (N6amt1) exhibited increased occupancy at gene promoters following fear extinction training. This led to an accumulation of m6dA at these sites, which was correlated with enhanced expression of genes involved in memory and learning processes .

Case Study 2: Cold Stress Response in Plants

A study on Arabidopsis thaliana demonstrated that m6dA levels significantly increased under cold stress conditions. The researchers identified a positive correlation between m6dA levels and the expression of stress-related genes, highlighting the potential for using m6dA as a biomarker for plant stress responses .

Data Tables

Recent Advances

Recent studies have focused on developing techniques for detecting and mapping m6dA within genomes. Techniques like modification-induced mismatch sequencing (MM-seq) have allowed researchers to create high-resolution maps of m6dA distribution across various species, including humans. These advancements provide insights into the functional roles of m6dA and its potential applications in gene therapy and synthetic biology .

Implications for Biotechnology

The ability to manipulate this compound levels could lead to innovative approaches in biotechnology. For example, enhancing m6dA levels could improve crop resilience against environmental stresses or be used to develop targeted therapies for diseases related to gene regulation abnormalities.

特性

CAS番号 |

35665-58-8 |

|---|---|

分子式 |

C12H17N5O3 |

分子量 |

279.30 g/mol |

IUPAC名 |

(2R,3S,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O3/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |

InChIキー |

VTQCBUANIGZYLF-DJLDLDEBSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |

異性体SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

正規SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |

Key on ui other cas no. |

35665-58-8 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。